molecular formula C11H11BFNO4 B596334 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257641-06-7

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B596334
CAS No.: 1257641-06-7
M. Wt: 251.02
InChI Key: VRWBUFHGNOFGKX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of a fluorophenyl derivative with a boron-containing reagent under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex boron-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of boron reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of fluorophenyl derivatives .

Scientific Research Applications

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves the interaction of the boron atom with various molecular targets. In the context of Suzuki–Miyaura coupling, the boron atom participates in the transmetalation step, facilitating the formation of carbon–carbon bonds . The specific pathways and molecular targets involved in other applications, such as BNCT, are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boron-containing compound used in similar coupling reactions.

    4-Fluorophenylboronic Acid: Shares the fluorophenyl group but lacks the dioxazaborocane ring structure.

    6-Methyl-1,3,6,2-dioxazaborocane-4,8-dione: Lacks the fluorophenyl group but contains the dioxazaborocane ring.

Uniqueness

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the combination of the fluorophenyl group and the dioxazaborocane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where both the boron atom and the fluorophenyl group play critical roles .

Properties

IUPAC Name

2-(4-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWBUFHGNOFGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678939
Record name 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257641-06-7
Record name 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257641-06-7
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